molecular formula C14H22N2O2 B240951 2-ethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide

2-ethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide

Cat. No. B240951
M. Wt: 250.34 g/mol
InChI Key: IQQDFCAOKZOZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide is a chemical compound that belongs to the class of benzisoxazole derivatives. This compound has gained significant attention due to its potential applications in scientific research.

Scientific Research Applications

2-ethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has been studied for its potential applications in scientific research. This compound has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide is not fully understood. However, it has been suggested that this compound may exert its neuroprotective effects by modulating the activity of certain enzymes and proteins involved in the regulation of cell death and survival pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-ethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide can have a variety of biochemical and physiological effects. This compound has been found to reduce oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide in lab experiments is its neuroprotective properties. This compound can be used to study the mechanisms underlying neurodegenerative diseases and to test potential therapies for these conditions. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-ethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide. One direction could be to further investigate the compound's mechanism of action and to identify the specific enzymes and proteins that it targets. Another direction could be to test this compound in clinical trials to determine its efficacy and safety in humans. Additionally, this compound could be modified to improve its potency and selectivity for specific targets.

Synthesis Methods

The synthesis of 2-ethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide involves the reaction of 2-ethylbutyryl chloride with 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid in the presence of triethylamine. This reaction results in the formation of the desired compound, which can be purified using column chromatography.

properties

Product Name

2-ethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

2-ethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide

InChI

InChI=1S/C14H22N2O2/c1-4-10(5-2)13(17)15-14-11-8-9(3)6-7-12(11)16-18-14/h9-10H,4-8H2,1-3H3,(H,15,17)

InChI Key

IQQDFCAOKZOZTG-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=C2CC(CCC2=NO1)C

Canonical SMILES

CCC(CC)C(=O)NC1=C2CC(CCC2=NO1)C

Origin of Product

United States

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